1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by a piperazine ring substituted with a 4-bromo-3-chlorophenyl group and a methyl group at the 4-position of the piperazine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmacology.
The compound can be synthesized through various chemical reactions involving piperazine and substituted aromatic halides. It is not commonly found in nature and is primarily produced in laboratory settings for research purposes.
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen in its structure. It also falls under the category of halogenated compounds due to the bromine and chlorine substituents.
The synthesis of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine typically involves nucleophilic substitution reactions where piperazine acts as a nucleophile. The general synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Common solvents include dimethylformamide or dichloromethane.
The molecular formula for 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine is C12H14BrClN2. The structure features:
The compound can participate in various chemical reactions typical for piperazines and halogenated aromatic compounds, such as:
Reactions should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture interference, especially when dealing with sensitive reagents.
The biological activity of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine involves interaction with specific receptors or enzymes in biological systems. For instance, it may act on serotonin receptors or other neurotransmitter systems, influencing signaling pathways that regulate mood, anxiety, or other physiological processes.
While specific data on its mechanism of action may be limited, studies suggest that similar compounds exhibit activity through modulation of receptor activity or inhibition of reuptake mechanisms.
Safety data sheets indicate that appropriate handling precautions should be taken due to potential toxicity associated with brominated compounds.
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine is used primarily in research settings for:
Its unique structure allows researchers to explore various modifications that could enhance its biological efficacy or reduce side effects in therapeutic applications.
Retrosynthetic analysis of 1-(4-bromo-3-chlorophenyl)-4-methylpiperazine (C₁₁H₁₄BrClN₂, MW 301.6) reveals two primary disconnection strategies. The first approach disconnects the C–N bond between the piperazine nitrogen and the aryl group, yielding 4-methylpiperazine and 1-bromo-2-chloro-4-iodobenzene as synthons. This leverages the nucleophilicity of the piperazine’s secondary amine for aromatic substitution. Alternatively, disconnection at the N-methyl bond provides 1-(4-bromo-3-chlorophenyl)piperazine and methyl iodide. The former strategy is industrially preferred due to the commercial availability of dihalogenated benzenes and the regioselectivity afforded by halogen reactivity differences (bromine > chlorine in oxidative addition). Key challenges include minimizing overalkylation at the piperazine nitrogen and controlling stoichiometry to avoid symmetric N,N'-bis(aryl)piperazine byproducts [1] [9].
Table 1: Retrosynthetic Pathways for 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine
Disconnection Site | Synthons Generated | Key Advantages | Primary Byproducts |
---|---|---|---|
Aryl-N bond | 4-Methylpiperazine + 1-Bromo-2-chloro-4-iodobenzene | High regioselectivity; avoids N-methylation steps | Bis-arylpiperazine |
N-CH₃ bond | 1-(4-Bromo-3-chlorophenyl)piperazine + CH₃I | Simpler purification | Quaternary ammonium salts |
Halogen introduction precedes piperazine coupling, with 4-bromo-3-chlorotoluene (C₇H₆BrCl) serving as a key precursor. Electrophilic halogenation of toluene using bromine (Br₂) in acetic acid yields 4-bromotoluene, followed by chlorination with sulfuryl chloride (SO₂Cl₂) under UV light to install the meta-chlorine. Metal-halogen exchange reactions (e.g., lithiation-bromination) are impractical due to the ortho-directing effect of the methyl group, which favors side-chain halogenation. Enzymatic halogenation strategies—though efficient in natural product biosynthesis for regiocontrol—are less viable here due to substrate specificity limitations of haloperoxidases and flavin-dependent halogenases. Radical-based methods (e.g., NBS/benzoyl peroxide) risk benzylic bromination, necessitating careful optimization of electrophilic conditions to achieve >95% isomeric purity of the 4-bromo-3-chloroarene motif [2] [3].
Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for forming the C–N bond between piperazine and the dihaloarene. 1-Bromo-2-chloro-4-iodobenzene reacts with 4-methylpiperazine in dimethylacetamide (DMAc) at 80–100°C, exploiting the superior leaving-group ability of iodide over bromide or chloride. The reaction achieves 85–92% yield with potassium carbonate as base, as confirmed by VulcanChem’s process data. Alternatively, Ullmann-type copper-catalyzed coupling (CuI/L-proline, DMSO, 110°C) permits use of cheaper 4-bromo-3-chlorobromobenzene but requires catalyst optimization to suppress homocoupling. Transition metal-free approaches employ activated aryl fluorides under microwave irradiation but offer no cost advantage. Post-coupling, residual halogen atoms (Br, Cl) enable further derivatization via cross-coupling (e.g., Suzuki reactions at bromine), positioning the compound as a versatile pharmaceutical intermediate [1] [4] [9].
Table 2: Coupling Methods for Aryl-Piperazine Bond Formation
Method | Conditions | Yield (%) | Regioselectivity | Key Limitations |
---|---|---|---|---|
SNAr (Iodide substrate) | 4-Methylpiperazine, K₂CO₃, DMAc, 90°C, 12h | 85–92 | >99% para-selectivity | High cost of iodoarene precursors |
Copper-catalyzed Ullmann | CuI (10 mol%), L-proline, K₃PO₄, DMSO, 110°C | 70–78 | ~95% | Homocoupling byproducts (5–8%) |
Buchwald-Hartwig amination | Pd₂(dba)₃/XantPhos, NaOtBu, toluene, 100°C | 80–85 | >98% | Catalyst cost; palladium residues |
Solvent polarity critically impacts SNAr kinetics and regioselectivity. Polar aprotic solvents (DMAc, NMP, DMSO) enhance nucleophilicity of piperazine by disrupting its self-association, accelerating reaction rates 3–5 fold versus protic solvents like ethanol. Catalyst systems vary by route: phase-transfer catalysts (e.g., tetrabutylammonium bromide, 5 mol%) boost yields to 94% in biphasic toluene/water systems by shuttling piperazine into the organic phase. For Ullmann couplings, bidentate ligands (L-proline, ethylene glycol) suppress Cu(I) aggregation, reducing catalyst loading to 5 mol%. Temperature control below 100°C prevents N-dealkylation of the methylpiperazine moiety. Crucially, excess piperazine (1.5–2.0 equiv) compensates for its coordination to metal catalysts but necessitates rigorous recycling to improve atom economy [3] [6].
Purification exploits differential solubility: crude reaction mixtures are quenched in ice water, extracting the product into dichloromethane (DCM) while leaving hydrophilic impurities (salts, excess piperazine) in the aqueous phase. Residual metal catalysts are removed via chelating resins (Chelex 20) or precipitation as sulfide salts. Final purification employs either:
Table 3: Purification Methods for 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine
Method | Conditions | Purity (%) | Recovery (%) | Suitability |
---|---|---|---|---|
Crystallization | Ethanol/water (4:1), 0–5°C, 12h | 85–90 | 75–80 | Industrial bulk production |
Column Chromatography | Silica gel, EtOAc:MeOH (9:1) | >99 | 60–70 | R&D scale; analytical samples |
Vacuum Distillation | 180–190°C, 0.1 mmHg | 92–95 | 85–90 | Thermally stable batches |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7